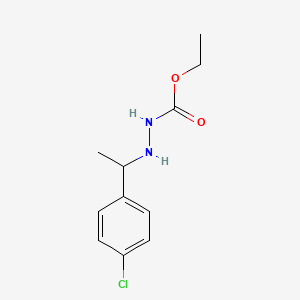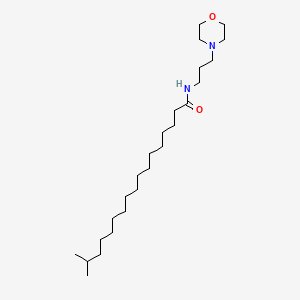
2-Benzylnaphthalene
Overview
Description
2-Benzylnaphthalene is a chemical compound with the linear formula C17H14 . It has a molecular weight of 218.301 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 33 bonds, including 19 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis
This compound has a melting point of 58°C and a boiling point of 293.99°C (rough estimate). It has a density of 1.1760 and a refractive index of 1.5566 (estimate) .Scientific Research Applications
Synthesis and Chemical Applications
A study by Wang et al. (2011) described a method for the synthesis of 2-phenylnaphthalene, which involves the gold-catalyzed dimerization of reactants including a benzyl carbon acting as a nucleophilic center. This process facilitates the selective formation of a naphthalene scaffold, a structure closely related to 2-benzylnaphthalene (Wang et al., 2011).
Electrochemical Properties and Applications
The electroorganic reactions of 2-benzylnaphthalenes have been extensively studied. Utley and Rozenberg (2003) investigated the anodic oxidation of 2-benzylnaphthalenes, revealing the formation of carboxaldehyde or ketone by mediated electrolysis in the presence of DDQ, a redox catalyst (Utley & Rozenberg, 2003). Additionally, the factors influencing competing pathways during the anodic oxidation of 2-benzylnaphthalenes were examined, offering insights into the conditions that favor side-chain substitution (Utley & Rozenberg, 2002).
Biological and Pharmaceutical Applications
Benzodiazines, a class of compounds including structures derived from naphthalene frameworks, have been noted for their broad biological properties and applications in medicinal and agrochemical fields. The presence of such structures in a variety of bioactive natural products and synthetic molecules underscores their importance in therapeutic activities (Mathew et al., 2017). Grella et al. (2003) synthesized a series of 2-benzylnaphth[2,3-d]imidazoles, demonstrating significant growth-inhibitory activities against certain leukemia cancer cells and solid tumors (Grella et al., 2003).
Environmental and Material Science Applications
Zang et al. (2020) explored the use of benzoxazine derived ordered mesoporous carbon materials, including 2-methylnaphthalene, as catalysts for the selective oxidation of 2-methylnaphthalene to 2-methylnaphthoquinone. The research highlighted the potential of these materials as highly efficient catalysts for specific chemical reactions (Zang et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-benzylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14/c1-2-6-14(7-3-1)12-15-10-11-16-8-4-5-9-17(16)13-15/h1-11,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASHTKAXQWIZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210200 | |
| Record name | Naphthalene, 2-benzyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613-59-2 | |
| Record name | 2-Benzylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylnaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 2-benzyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BENZYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1XGG3E2Z4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[Ethyl[(nonafluorobutyl)sulphonyl]amino]ethyl methacrylate](/img/structure/B1618011.png)
